

In vivo administration and dosage of ChemR23-IN-1 in mouse models

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Compound of Interest

Compound Name: **ChemR23-IN-1**

Cat. No.: **B12400190**

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Application Notes and Protocols for ChemR23-IN-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in regulating immune responses and inflammation. It is activated by two endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1). The activation of ChemR23 can lead to either pro-inflammatory or anti-inflammatory effects depending on the ligand and the cellular context. This makes ChemR23 an attractive therapeutic target for a variety of diseases, including chronic inflammation, metabolic disorders, and cancer. **ChemR23-IN-1** is a potent and selective inhibitor of ChemR23, with IC₅₀ values of 38 nM for human ChemR23 and 100 nM for mouse ChemR23. These application notes provide a summary of the available data and a representative protocol for the in vivo administration of **ChemR23-IN-1** in mouse models.

Quantitative Data Summary

While specific in vivo studies detailing the administration and dosage of **ChemR23-IN-1** in mouse models are not readily available in the published literature, data from studies using

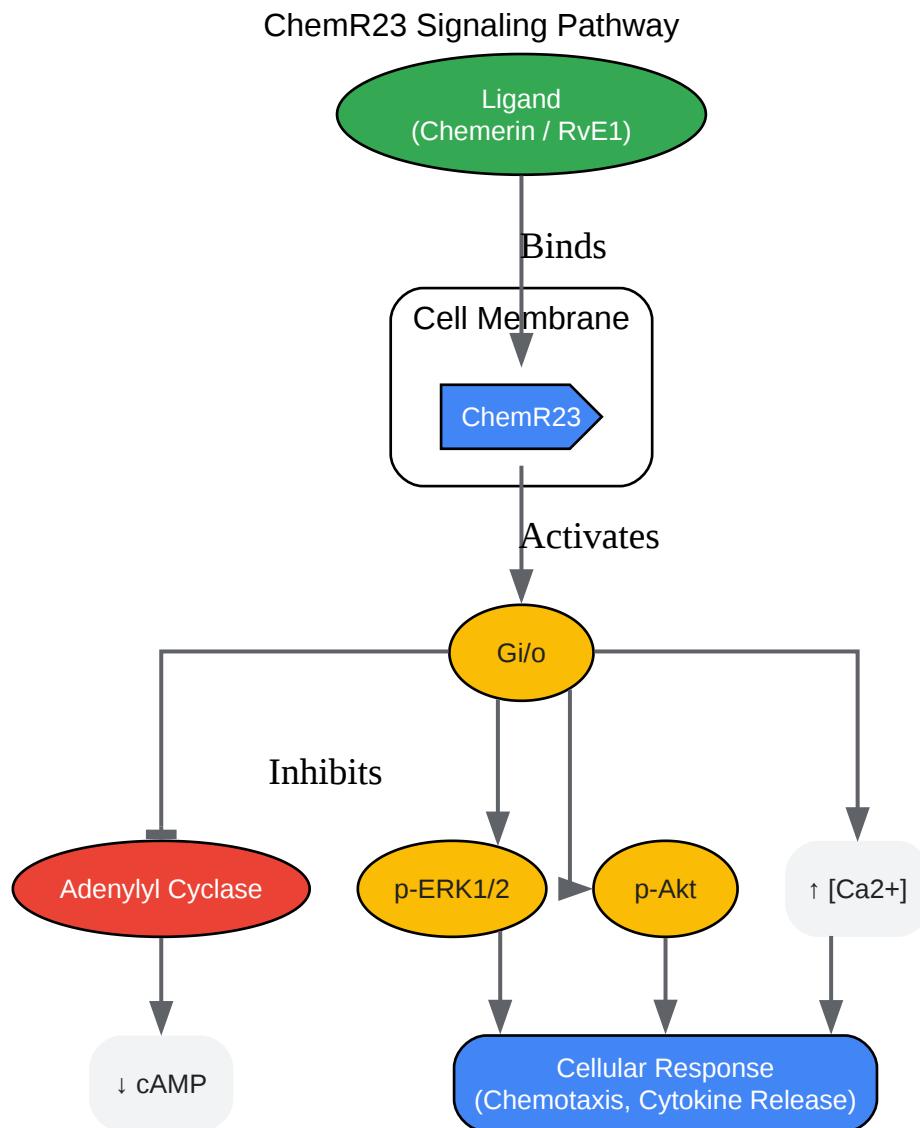
ChemR23 agonists provide valuable context for designing experiments targeting this receptor. The following table summarizes dosages of related compounds used in mouse models.

Compound	Compound Type	Mouse Model	Dosage	Administration Route	Outcome
Resolvin E1 (RvE1)	Agonist	Angiotensin II-induced hypertension	2 µg/kg/day	Intraperitoneal (i.p.)	Lowered blood pressure and reduced aortic fibrosis. [1]
Resolvin E1 (RvE1)	Agonist	Streptozotocin (STZ)-induced type 1 diabetes	6 µg/kg	Not Specified	Ameliorated cognitive impairment. [2]
Chemerin-9	Agonist	Streptozotocin (STZ)-induced type 1 diabetes	60 µg/kg	Not Specified	Ameliorated cognitive impairment. [2]
αChemR23 mAb	Agonist (antibody)	4T1-luc2 orthotopic triple-negative breast cancer	Not Specified	Not Specified	Increased mouse survival and decreased metastasis. [3]

Signaling Pathway

The binding of a ligand, such as chemerin or RvE1, to ChemR23 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, ChemR23 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is followed by the activation of downstream pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt), as well as an increase in intracellular calcium concentration. These signaling events

ultimately modulate cellular functions such as chemotaxis, cytokine production, and cell survival.



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ChemR23 signaling cascade.

Experimental Protocols

Formulation of ChemR23-IN-1 for In Vivo Administration

Due to the hydrophobic nature of many small molecule inhibitors, a suitable vehicle is required to ensure solubility and bioavailability for in vivo studies. The following protocol is a

recommended starting point for the formulation of **ChemR23-IN-1**.

Materials:

- **ChemR23-IN-1** powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free vials and syringes

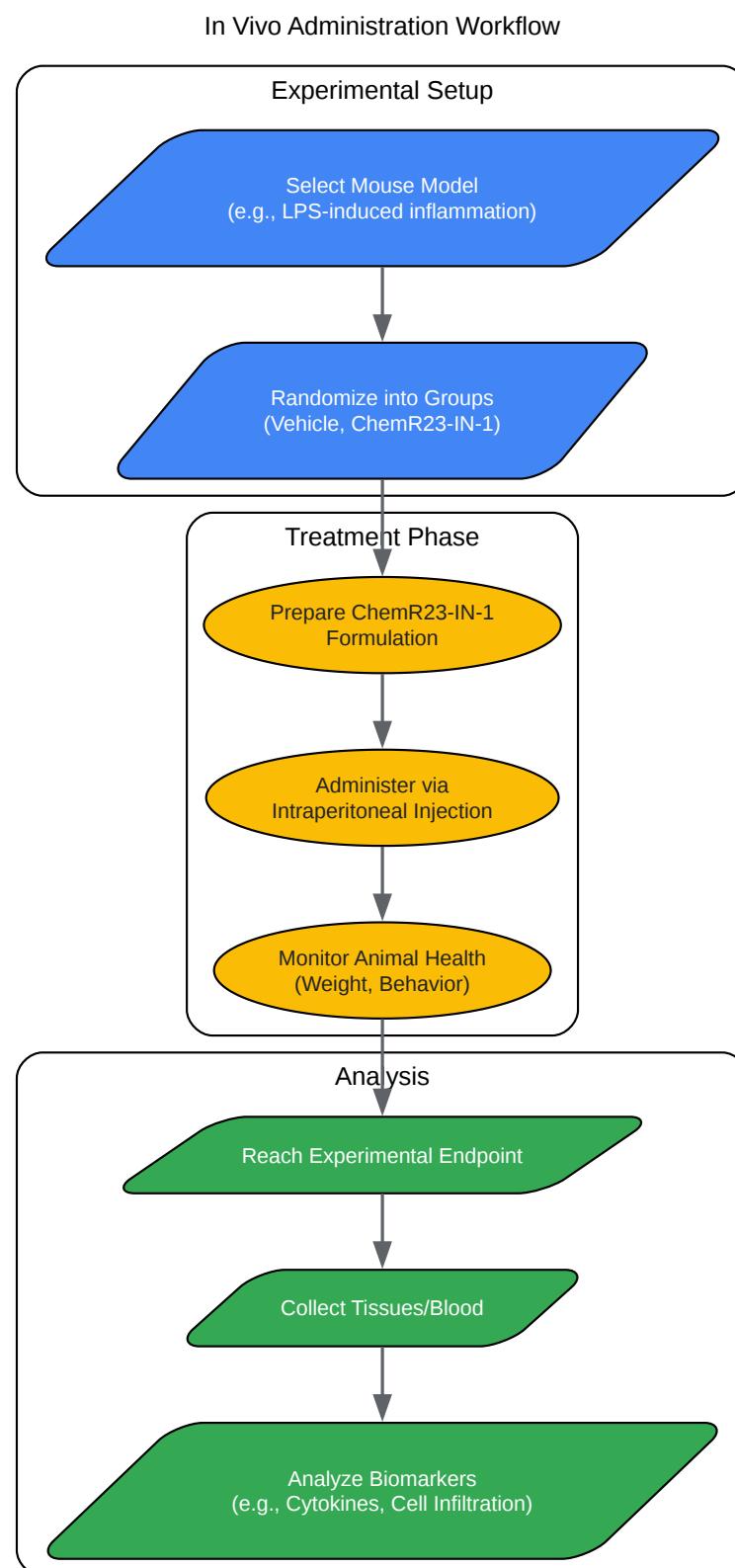
Protocol:

- Prepare a stock solution of **ChemR23-IN-1** in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.
- In a sterile vial, add the required volume of the DMSO stock solution.
- Add PEG300 to the vial. A common ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly until the solution is clear.
- Add Tween-80 to the solution (e.g., 5% of the final volume) and mix until fully incorporated.
- Slowly add saline to the desired final volume (e.g., 45% of the final volume) while continuously mixing to avoid precipitation.
- The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
- The final formulation can be administered to mice via the desired route (e.g., intraperitoneal injection).

Note: It is crucial to perform a tolerability study with the vehicle alone in a small cohort of animals before proceeding with the administration of **ChemR23-IN-1**.

Representative In Vivo Administration Workflow

The following diagram illustrates a general workflow for an in vivo study in a mouse model of inflammation.



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Workflow for in vivo studies.

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